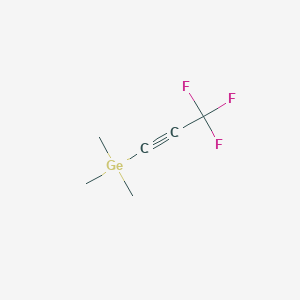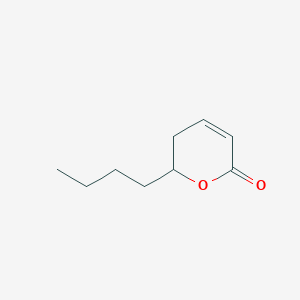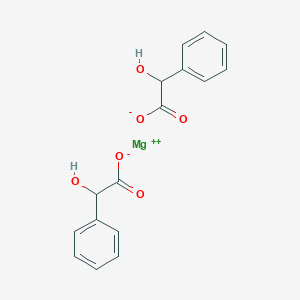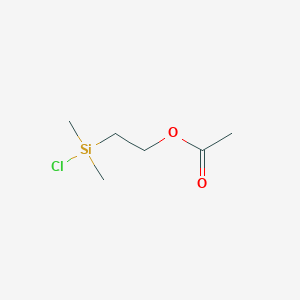![molecular formula C18H21NO3 B095872 (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol CAS No. 16206-70-5](/img/structure/B95872.png)
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-Codeine: is a stereoisomer of codeine, a naturally occurring alkaloid found in the opium poppy, Papaver somniferum. Codeine is widely used in medicine as an analgesic, antitussive, and antidiarrheal agent. Trans-Codeine, like its counterpart, exerts its effects by acting on the central nervous system, particularly targeting opioid receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trans-Codeine can be synthesized through various methods, including the O-demethylation of codeine. This process involves the use of reagents such as pyridine and hydrochloric acid under controlled conditions to achieve the desired stereoisomer .
Industrial Production Methods: Industrial production of (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol typically involves the extraction of codeine from opium poppy followed by chemical modification to obtain the trans isomer. This process is optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Trans-Codeine undergoes several types of chemical reactions, including:
Oxidation: Trans-Codeine can be oxidized to form codeinone using reagents like potassium permanganate.
Reduction: Reduction of (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol can yield dihydrocodeine using hydrogen gas and a palladium catalyst.
Substitution: Trans-Codeine can undergo substitution reactions, such as N-demethylation, to form norcodeine
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Pyridine and hydrochloric acid for N-demethylation
Major Products:
Oxidation: Codeinone.
Reduction: Dihydrocodeine.
Substitution: Norcodeine
Wissenschaftliche Forschungsanwendungen
Trans-Codeine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various opioid derivatives.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its analgesic and antitussive properties.
Industry: Utilized in the production of pharmaceutical formulations .
Wirkmechanismus
Trans-Codeine exerts its effects primarily through the agonism of opioid receptors, particularly the mu-opioid receptors. This interaction leads to the inhibition of neurotransmitter release, resulting in analgesia and sedation. The conversion of (4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol to morphine by the enzyme CYP2D6 also contributes to its analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Codeine: A naturally occurring alkaloid with similar analgesic properties.
Morphine: A more potent opioid analgesic derived from codeine.
Tramadol: A synthetic opioid with a similar mechanism of action but different pharmacokinetics
Uniqueness: Trans-Codeine is unique in its stereochemistry, which can influence its pharmacological properties and interactions with opioid receptors. This distinct stereochemistry can result in variations in potency, efficacy, and side effect profiles compared to other similar compounds .
Eigenschaften
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/t11-,12-,13+,17+,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROGSEYTTFOCAN-DTKOIPMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
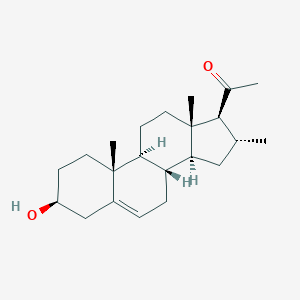
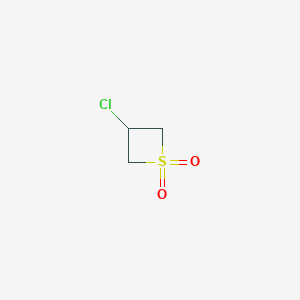
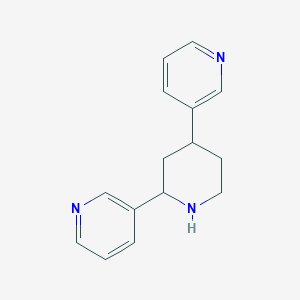
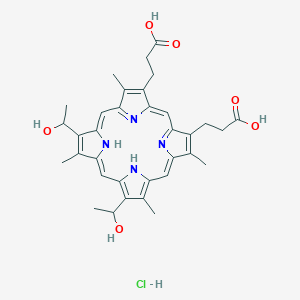

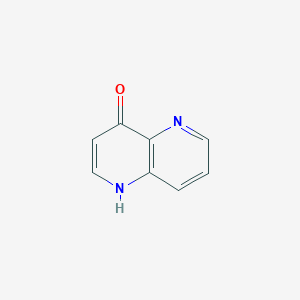
![4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene](/img/structure/B95806.png)
